Technical Whitepaper: 5-Amino-2-(trifluoromethyl)benzoic Acid (CAS: 1245457-01-5) in Advanced Chemical Synthesis
Technical Whitepaper: 5-Amino-2-(trifluoromethyl)benzoic Acid (CAS: 1245457-01-5) in Advanced Chemical Synthesis
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone methodology for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Amino-2-(trifluoromethyl)benzoic acid , identified by the CAS Registry Number 1245457-01-5 [1], is a highly versatile, trifluoromethylated building block. By possessing three distinct functional handles—an amino group, a carboxylic acid, and a trifluoromethyl group—this scaffold enables orthogonal derivatization, making it an indispensable intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs)[2].
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in pharmacological design.
Physicochemical Profiling & Structural Analysis
Accurate characterization is the first step in any robust synthetic workflow. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly alters the electron density of the aromatic ring, thereby modulating the pKa of both the carboxylic acid and the amine[3].
Below is the consolidated quantitative data for this compound[1]:
| Property | Value / Specification |
| Chemical Name | 5-Amino-2-(trifluoromethyl)benzoic acid |
| CAS Registry Number | 1245457-01-5 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| MDL Number | MFCD28505050 |
| SMILES String | O=C(O)C1=CC=C(N)C=C1C(F)(F)F |
| Appearance | Off-white to pale yellow crystalline powder |
Pharmacological Impact of the Scaffold
As an application scientist, I evaluate building blocks not just by their reactivity, but by their causality in biological systems. The architectural layout of 5-Amino-2-(trifluoromethyl)benzoic acid provides a trifecta of pharmacophoric benefits:
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The Trifluoromethyl (-CF₃) Group: Acts as a lipophilic electron-withdrawing group. It shields adjacent positions from cytochrome P450-mediated oxidative metabolism, extending the half-life of the resulting drug.
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The Amino (-NH₂) Group: Serves as an excellent nucleophile for Buchwald-Hartwig cross-couplings, reductive aminations, or amide bond formations.
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The Carboxyl (-COOH) Group: Functions as a primary site for esterification, amidation, or as a hydrogen-bond donor/acceptor in the target protein's binding pocket.
Structural pharmacophore contributions of the functional groups.
Synthetic Methodology: Self-Validating Protocol
The most reliable route to synthesize CAS 1245457-01-5 is the catalytic hydrogenation of its precursor, 5-nitro-2-(trifluoromethyl)benzoic acid.
Causality in Experimental Design: Why choose Palladium on Carbon (Pd/C) with hydrogen gas over a Béchamp reduction (Iron/HCl)? The electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring. While Iron/HCl works, it requires harsh acidic conditions that complicate the isolation of the amphoteric amino acid product. Pd/C hydrogenation in methanol provides a clean, atom-economical reduction where the only byproduct is water, simplifying downstream isolation.
Step-by-Step Hydrogenation Protocol
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Reaction Setup: Charge a high-pressure Parr reactor with 5-nitro-2-(trifluoromethyl)benzoic acid (1.0 eq) dissolved in anhydrous methanol (0.2 M concentration).
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Catalyst Addition: Purge the vessel with argon for 10 minutes. Carefully add 10% Pd/C (0.05 eq). Note: Pd/C is highly pyrophoric; the argon blanket is a critical safety validation step to prevent solvent ignition.
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Hydrogenation: Evacuate the argon and backfill with H₂ gas. Pressurize the reactor to 3 atm. Why 3 atm? The deactivating -CF₃ group marginally slows the reduction of the meta-positioned nitro group; a slight overpressure ensures complete conversion at room temperature without risking hydrodefluorination. Stir vigorously for 4–6 hours.
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Workup & Filtration: Once hydrogen uptake ceases, vent the reactor and purge with argon. Filter the crude mixture through a tightly packed pad of Celite. Why Celite? Standard filter paper is easily clogged by fine Pd/C particulates; Celite provides depth-filtration, safely trapping the catalyst and preventing heavy-metal contamination of the API.
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Isolation: Concentrate the methanolic filtrate under reduced pressure. Recrystallize the resulting solid from an ethanol/water gradient to yield pure 5-Amino-2-(trifluoromethyl)benzoic acid.
Catalytic hydrogenation workflow for synthesizing CAS 1245457-01-5.
Analytical Characterization & Batch Validation
To maintain absolute trustworthiness in your synthetic pipeline, every batch of 5-Amino-2-(trifluoromethyl)benzoic acid must be subjected to a self-validating analytical matrix.
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¹⁹F NMR Spectroscopy: This is the most critical validation step. You must observe a sharp singlet at approximately -61.0 ppm (relative to CFCl₃). The presence of secondary fluorine peaks indicates unwanted hydrodefluorination during the reduction step.
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¹H NMR Spectroscopy (DMSO-d₆): Look for a broad singlet integrating to 2H around 5.5–6.0 ppm corresponding to the -NH₂ group. This peak must disappear upon the addition of D₂O (deuterium exchange). The aromatic protons will appear as a distinct ABX spin system due to the asymmetric substitution of the ring.
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LC-MS (ESI+): The mass spectrum should validate the molecular weight (205.13 g/mol )[3] by displaying a clear [M+H]⁺ ion at m/z 206.1 .
References
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PubChem (National Institutes of Health) Title: 5-Amino-2-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3217436 Source: nih.gov URL:[Link]
